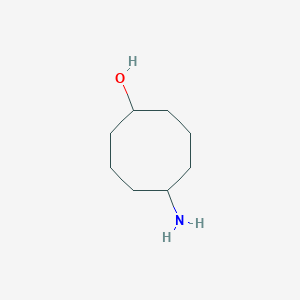

5-Aminocyclooctan-1-ol

Description

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

5-aminocyclooctan-1-ol |

InChI |

InChI=1S/C8H17NO/c9-7-3-1-5-8(10)6-2-4-7/h7-8,10H,1-6,9H2 |

InChI Key |

GHLYOGUPTIVVGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCCC(C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminocyclooctan 1 Ol and Its Analogues

Direct Synthetic Pathways to 5-Aminocyclooctan-1-ol

Direct synthetic routes to this compound are not extensively documented in publicly available scientific literature. Such pathways would typically involve the introduction of the amino and hydroxyl groups in a single or a few straightforward steps from a readily available cyclooctane (B165968) precursor. One potential, albeit hypothetical, direct approach is the reductive amination of 5-hydroxycyclooctanone. This method would involve the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent to form the desired amino alcohol. The stereochemical outcome of such a reaction would be a critical aspect to control, likely resulting in a mixture of cis and trans isomers.

Another conceivable direct route could start from a cyclooctene (B146475) derivative, such as cycloocten-5-ol. A hydroamination reaction, potentially catalyzed by a transition metal complex, could introduce the amino group across the double bond. However, the regioselectivity and stereoselectivity of such a reaction on a flexible medium-sized ring would need to be carefully controlled. Given the lack of specific literature for these direct approaches to this compound, the following sections will focus on more established, indirect strategies for constructing the aminocyclooctanol framework.

Indirect Synthetic Strategies for the Aminocyclooctanol Framework

Indirect synthetic strategies provide a more versatile and controlled approach to the aminocyclooctanol core. These multi-step sequences often start from unsaturated cyclooctane derivatives and systematically introduce the required functional groups.

Transformations from Cyclooctene Derivatives

Cyclooctene and its derivatives are common starting materials for the synthesis of functionalized cyclooctanes, including aminocyclooctanols. The double bond in these precursors serves as a handle for the introduction of both the hydroxyl and amino functionalities through various chemical transformations.

A prevalent strategy for the synthesis of amino alcohols is the epoxidation of an alkene followed by the ring-opening of the resulting epoxide with an amine. This approach allows for the stereocontrolled introduction of the hydroxyl and amino groups in a trans-configuration. The general reaction involves the oxidation of a cyclooctene derivative to form a cyclooctene oxide (epoxide). This epoxide is then subjected to nucleophilic attack by an amine, which can be ammonia or a primary or secondary amine, to yield a β-amino alcohol.

The regioselectivity of the epoxide ring-opening is a key consideration. In unsymmetrical epoxides, the nucleophilic attack can occur at either of the two electrophilic carbon atoms. The outcome is influenced by the reaction conditions (acidic or basic) and the steric and electronic properties of the substrate and the nucleophile. For instance, in acidic conditions, the attack often occurs at the more substituted carbon, while in basic or neutral conditions, the attack is typically at the less sterically hindered carbon.

| Substrate | Epoxidizing Agent | Amine Nucleophile | Catalyst/Conditions | Product | Yield (%) |

| Cyclooctene | m-CPBA | Ammonia | H₂O, heat | trans-2-Aminocyclooctan-1-ol | Moderate |

| Substituted Cyclooctene | Oxone® | Benzylamine | Lewis Acid | Substituted trans-aminocyclooctanol | Good |

| Cyclooctadiene | Peracetic acid | Dimethylamine | Solvent-free, RT | Mixture of aminocyclooctenols | Variable |

This table presents representative data for epoxidation and ring-opening reactions on cyclooctene systems.

An alternative to the direct use of amines as nucleophiles is the azidolysis of an epoxide, followed by the reduction of the resulting azide (B81097) to an amine. This two-step process is often advantageous as the azide anion is a small and effective nucleophile, leading to clean ring-opening reactions with high regioselectivity. The subsequent reduction of the azide to an amine is typically a high-yielding transformation.

This methodology has been successfully applied to the synthesis of aminocyclooctanetriols from intermediates derived from cis,cis-1,3-cyclooctadiene. For example, 2-azidocyclooct-3-en-1-ol can be epoxidized, and the resulting azidoepoxide can undergo ring-opening reactions. Subsequent hydrogenation of the azide group furnishes the corresponding aminocyclooctanetriol. The use of an azide as a masked amino group is a common and effective strategy in the synthesis of complex aminocyclitols.

| Epoxide Substrate | Azide Source | Ring-Opening Conditions | Reducing Agent | Final Product | Overall Yield (%) |

| Cyclooctene Oxide | Sodium Azide | NH₄Cl, MeOH/H₂O | H₂, Pd/C | trans-2-Aminocyclooctan-1-ol | High |

| Substituted Cyclooctene Oxide | NaN₃ | Lewis Acid | LiAlH₄ | Substituted trans-aminocyclooctanol | Good to High |

| Epoxy-diol from Cyclooctene | TMSN₃ | Ti(OiPr)₄ | PPh₃, H₂O | Aminocyclooctanetriol | Moderate |

This table illustrates the azidolysis and hydrogenation approach for the synthesis of aminocyclooctanols.

Derivation from Cycloalkene Oxides

Cyclooctene oxide is a key intermediate in many synthetic routes to aminocyclooctanols. It can be readily prepared from the epoxidation of cyclooctene. The strained three-membered ring of the epoxide is susceptible to attack by a variety of nucleophiles, providing a versatile entry point to a range of 1,2-disubstituted cyclooctanes.

The reaction of cyclooctene oxide with an amine or an azide, as discussed previously, leads to the formation of trans-2-aminocyclooctan-1-ol or its precursor. The stereochemistry of the product is a direct consequence of the Sₙ2 mechanism of the ring-opening reaction, which results in an inversion of configuration at the carbon atom undergoing nucleophilic attack.

Hydrogenation of Cyclic α-Aminoketones

The reduction of a cyclic α-aminoketone offers another pathway to aminocyclooctanols. This approach involves the synthesis of an α-aminoketone precursor, followed by the reduction of the ketone functionality to a hydroxyl group. The synthesis of α-aminoketones can be achieved through various methods, such as the amination of an α-haloketone or the oxidation of an enamine.

Once the α-aminocyclooctanone is obtained, its reduction can be carried out using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to either the cis or trans isomer of the aminocyclooctanol. The relative orientation of the amino and hydroxyl groups will depend on the facial selectivity of the hydride attack on the carbonyl group, which can be influenced by the steric hindrance posed by the adjacent amino group.

| α-Aminoketone Substrate | Reducing Agent | Reaction Conditions | Product (Isomer Ratio) | Yield (%) |

| 2-Aminocyclooctanone | NaBH₄ | Methanol, 0 °C | cis/trans-2-Aminocyclooctan-1-ol | High |

| 2-(Benzylamino)cyclooctanone | LiAlH₄ | Diethyl ether, reflux | cis/trans-2-(Benzylamino)cyclooctan-1-ol | Good |

| N-protected-2-aminocyclooctanone | L-Selectride® | THF, -78 °C | Predominantly one diastereomer | Good |

This table provides representative data for the hydrogenation of cyclic α-aminoketones to produce aminocyclooctanols.

Stereoselective and Enantioselective Synthesis of this compound

Achieving control over the relative and absolute stereochemistry of the amino and hydroxyl groups in this compound is crucial for its potential applications. The following subsections explore key strategies that leverage chiral catalysts and reagents to direct the stereochemical outcome of reactions.

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process combines a rapid racemization of the starting material with a highly enantioselective kinetic resolution step. In the context of this compound synthesis, a hypothetical precursor such as racemic 5-aminocyclooctanone could be subjected to DKR via asymmetric hydrogenation.

The mechanism involves the continuous interconversion of the two ketone enantiomers, typically through enolization, while a chiral catalyst selectively hydrogenates one enantiomer faster than the other. wikipedia.org Ruthenium and Iridium complexes containing chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines are highly effective for this transformation. nih.govnih.gov The catalyst facilitates the transfer of hydrogen from H₂ gas, creating the two stereocenters of the amino alcohol product with high diastereoselectivity and enantioselectivity. nih.gov While specific examples for 5-aminocyclooctanone are not extensively documented, the DKR of various α-amino ketones demonstrates the viability of this approach. nih.govacs.org

The efficiency of such reactions is highly dependent on the catalyst system, the protecting group on the amine, and the reaction conditions.

Table 1: Representative Catalyst Performance in Asymmetric Hydrogenation DKR of α-Amino Ketones

| Substrate Class | Catalyst System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Amino Ketones | Ru(II)-TsDPEN | >99:1 | >99% | nih.gov |

| β-Aryl α-Keto Esters | (Arene)RuCl(monosulfonamide) | >20:1 | 92-98% | nih.gov |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recovered. For the synthesis of this compound, a chiral auxiliary could be appended to a cyclooctane precursor to control reactions such as alkylations, aldol (B89426) reactions, or reductions. wikipedia.orgcolab.ws

One conceptual strategy involves acylating the amino group of a 5-aminocyclooctanone derivative with a chiral auxiliary, such as an Evans oxazolidinone. colab.wsnih.gov The bulky auxiliary would then sterically shield one face of the molecule, directing the diastereoselective reduction of the ketone at the C1 position to yield the desired 1,5-amino alcohol stereoisomer. Alternatively, an auxiliary could be used to direct the stereoselective formation of a C-C bond that later becomes part of the cyclooctane ring or is a precursor to one of the functional groups.

The choice of auxiliary is critical, as its structure dictates the transition state geometry and, consequently, the stereochemical outcome. Common auxiliaries include oxazolidinones (Evans auxiliaries), camphorsultams, and pseudoephedrine. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Chelation control and steric shielding | colab.ws |

| Camphorsultam (Oppolzer's) | Michael Additions, Diels-Alder | Steric hindrance | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Formation of a rigid chelated intermediate |

Beyond asymmetric hydrogenation, other catalytic asymmetric methods can be envisioned for constructing the stereocenters of this compound. A prominent strategy involves the asymmetric epoxidation of a cyclooctene derivative, followed by stereospecific and regioselective ring-opening.

For instance, starting from a molecule like cyclooct-4-en-1-ol, a Sharpless asymmetric epoxidation could be employed to create a chiral epoxide with high enantioselectivity. Subsequent nucleophilic attack on the epoxide by an amine source (e.g., azide followed by reduction, or a protected amine) would proceed via an Sₙ2 mechanism, resulting in the formation of the trans-amino alcohol product. mdpi.comeurekaselect.com The regioselectivity of the ring-opening is a key challenge that must be controlled to favor attack at the desired carbon atom. rroij.com Metal–salen complexes have also proven to be effective catalysts for the asymmetric ring-opening of meso-epoxides with amine nucleophiles. mdpi.com

Another approach is the catalytic asymmetric dihydroxylation or aminohydroxylation of a suitable cyclooctene precursor, which can install both the hydroxyl and amino functionalities in a single, stereocontrolled step.

Novel Reaction Developments and Mechanistic Studies in this compound Synthesis

Modern synthetic chemistry seeks to develop more efficient and atom-economical reactions. This subsection covers novel catalytic methods and the computational studies that provide a deeper understanding of reaction mechanisms, which are essential for designing stereoselective syntheses of complex targets like this compound.

Transition metal-catalyzed carbon-hydrogen (C–H) activation is a powerful strategy that allows for the direct functionalization of otherwise unreactive C–H bonds, avoiding the need for pre-functionalized substrates. nih.govresearcher.life In the context of this compound synthesis, an intramolecular C–H amination reaction could be a highly efficient method for constructing the amino group at the C5 position with high regioselectivity and stereoselectivity.

This approach would typically involve a cyclooctanol (B1193912) derivative bearing a tethered nitrogen-containing group (e.g., a sulfamate (B1201201) or carbamate). A rhodium or palladium catalyst can insert into a specific C–H bond, forming a metallacyclic intermediate that subsequently undergoes reductive elimination to form the C–N bond and forge the cyclic amine structure. nih.govacs.orgthieme-connect.com The inherent preference of these catalysts for forming five- or six-membered metallacycles often leads to high regioselectivity in C–H functionalization at the δ- or ε-positions. nih.gov

Table 3: Examples of Transition Metal-Catalyzed C–H Amination for Cyclic Amine Synthesis

| Catalyst | Nitrogen Source | Ring Size Formed | Key Features | Reference |

|---|---|---|---|---|

| Rh₂(esp)₂ | Sulfamate Ester | 5-membered (Pyrrolidine) | High catalyst efficiency and stereospecificity | nih.gov |

| Rh(III) complexes | N-Sulfonylamines | 5- and 6-membered | Chemoselective allylic C(sp³)–H activation | nih.gov |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. rsc.org Theoretical investigations provide detailed insights into reaction pathways, transition state geometries, and the energetic factors that govern selectivity.

For the synthesis of this compound, DFT calculations can be used to:

Elucidate Stereoselectivity: By modeling the transition states of key steps, such as the hydrogen transfer in an asymmetric hydrogenation, chemists can understand the origin of enantioselectivity. nih.gov Calculations can reveal the subtle non-covalent interactions between the substrate and the chiral catalyst that favor the formation of one stereoisomer over another. nih.gov

Predict Reaction Feasibility: Computational models can assess the energy barriers for different potential reaction pathways, such as the regioselectivity of an epoxide ring-opening, helping to predict the most likely product.

Guide Catalyst Design: Understanding the mechanism of existing catalysts allows for the rational design of new, more efficient, and selective catalysts. For example, theoretical studies on Mn-catalyzed ketone hydrogenation have guided the design of novel ligand frameworks to enhance stereoselectivity. rsc.org

These computational studies are crucial for tackling the synthetic challenges posed by conformationally complex molecules like cyclooctane derivatives, reducing the amount of empirical experimentation required to develop a successful synthetic route.

Stereochemistry and Conformational Analysis of 5 Aminocyclooctan 1 Ol

Elucidation of Absolute and Relative Stereochemistry

The presence of two substituents on the cyclooctane (B165968) ring, an amino group at position 5 and a hydroxyl group at position 1, gives rise to stereoisomerism. The relationship between these two groups can be described as either cis, where they are on the same face of the ring, or trans, where they are on opposite faces. khanacademy.org

Each of the carbon atoms bearing a substituent (C1 and C5) is a stereogenic center, provided the substitution pattern of the rest of the ring does not introduce a plane of symmetry. The absolute configuration of each stereocenter can be designated as R or S using the Cahn-Ingold-Prelog priority rules. scribd.com This gives rise to a set of possible stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.org

For example, the (1R, 5R) and (1S, 5S) isomers would be one enantiomeric pair, while the (1R, 5S) and (1S, 5R) isomers would constitute another. The cis and trans relationship is a form of diastereomerism. The precise determination of the absolute and relative stereochemistry would typically be achieved through techniques such as X-ray crystallography of a single crystal of the compound or a suitable derivative. researchgate.netmdpi.com In the absence of such data, stereoselective synthesis starting from a chiral precursor can be used to obtain a specific stereoisomer. researchgate.net

Table 1: Possible Stereoisomers of 5-Aminocyclooctan-1-ol

| Stereoisomer | Relationship between Substituents | Absolute Configuration (Example) |

| cis | Same side of the ring | (1R, 5S) |

| trans | Opposite sides of the ring | (1R, 5R) |

| Enantiomer of cis | Same side of the ring | (1S, 5R) |

| Enantiomer of trans | Opposite sides of the ring | (1S, 5S) |

This table is illustrative of the possible stereochemical relationships.

Conformational Landscape of the Eight-Membered Ring System

Cyclooctane and its derivatives are conformationally flexible, existing as a mixture of several low-energy conformations. The most stable conformations for cyclooctane are generally considered to be in the boat-chair (BC) family, with the crown (Cr) and boat-boat (BB) families also being relevant. princeton.edu The boat-chair conformation is typically the most preferred. princeton.edu

Influence of Amino and Hydroxyl Substituents on Ring Conformation

The presence of the amino and hydroxyl substituents at positions 1 and 5 will significantly influence the conformational preferences of the cyclooctane ring. The primary driving force for the preferred conformation in medium-sized rings is the minimization of non-bonded repulsive interactions across the ring, known as transannular strain. princeton.edu Substituents will tend to occupy positions that minimize these unfavorable interactions.

In a boat-chair conformation of cyclooctane, the substituent positions are not as clearly defined as the axial and equatorial positions in cyclohexane (B81311). Instead, they are often described as pseudo-axial and pseudo-equatorial. The energetic penalty for a substituent being in a particular position varies around the ring. princeton.edu For a 1,5-disubstituted cyclooctane like this compound, the substituents would likely arrange themselves to be in pseudo-equatorial positions to avoid steric clashes with protons on the opposite side of the ring.

Furthermore, intramolecular hydrogen bonding between the amino and hydroxyl groups could play a significant role in stabilizing certain conformations, particularly in the cis isomer where the groups are on the same face of the ring. This could potentially favor a conformation that brings these two groups into proximity, even if it is not the lowest energy conformation for an unsubstituted cyclooctane.

Interconversion Pathways of Cyclooctane Conformations

The various conformations of cyclooctane are not static but are in a state of dynamic equilibrium, interconverting through low-energy pathways. These interconversions involve a process of pseudorotation, where the ring flexes and twists without breaking any bonds. The energy barriers for these interconversions are generally low, allowing for rapid exchange at room temperature. acs.org The presence of substituents can alter the energy landscape, potentially raising the energy barriers for certain interconversion pathways and favoring specific conformations.

Computational Approaches to Conformational Analysis

Given the complexity of the conformational landscape of medium-sized rings, computational chemistry methods are invaluable tools for studying the structures and relative energies of different conformers. princeton.edunih.gov

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve:

Simulating the motion of the atoms of the molecule over a period of time, governed by a force field that describes the interactions between atoms.

Sampling a wide range of conformations that the molecule can adopt at a given temperature. This allows for a more complete exploration of the conformational space than geometry optimization of a few starting structures.

Identifying the most populated conformational states and the pathways of interconversion between them. This provides insight into the flexibility of the ring system and the energy barriers between different conformers. nih.gov

By combining DFT calculations for accurate energetics with MD simulations for comprehensive conformational sampling, a detailed and robust model of the conformational landscape of this compound can be developed.

Reactivity and Derivatization Strategies for 5 Aminocyclooctan 1 Ol

Reactions at the Amino Group

The amino group in 5-aminocyclooctan-1-ol is a nucleophilic center and a base, making it susceptible to a variety of reactions, most notably acylation and alkylation. To achieve selective modification of the amino group in the presence of the hydroxyl group, protection/deprotection strategies are often employed.

Protection and Deprotection Strategies

Protecting the amino group is a common first step in the derivatization of amino alcohols to prevent its reaction in subsequent steps targeting the hydroxyl group. The choice of protecting group is crucial and depends on its stability to the reaction conditions planned for the hydroxyl group and the ease of its removal. Common protecting groups for amines include carbamates and amides. researchgate.netgoogle.com

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine in DMF) |

Amidation and Functionalization

The amino group can be readily acylated to form amides using various acylating agents. This reaction is fundamental for introducing a wide range of functional groups. The direct N-acylation of amino alcohols can be achieved with high chemoselectivity under specific conditions. For instance, the use of mixed anhydrides, generated from a carboxylic acid and a sulfonyl chloride, can selectively acylate the amino group. google.com Microwave-promoted N-acylation using catalytic amounts of dibutyltin oxide has also been reported as an efficient method. acs.orgacs.org

| Acylating Agent | Product |

| Acyl chloride (R-COCl) | N-(5-hydroxycyclooctyl)amide |

| Carboxylic anhydride ((RCO)₂O) | N-(5-hydroxycyclooctyl)amide |

| Carboxylic acid (R-COOH) with a coupling agent (e.g., DCC, EDC) | N-(5-hydroxycyclooctyl)amide |

Reactions at the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo esterification, etherification, and oxidation. To achieve these transformations selectively, the more nucleophilic amino group typically needs to be protected first.

Esterification and Etherification

Esterification of the hydroxyl group can be accomplished using acyl chlorides or carboxylic anhydrides, usually in the presence of a base and after protection of the amino group. Similarly, etherification, to form ethers, can be carried out using alkyl halides under basic conditions (Williamson ether synthesis).

| Reaction | Reagent | Product |

| Esterification | Acyl chloride (R-COCl) in the presence of a base (e.g., pyridine) | 5-(protected-amino)cyclooctyl ester |

| Etherification | Alkyl halide (R-X) in the presence of a strong base (e.g., NaH) | 5-(protected-amino)-1-(alkoxy)cyclooctane |

Oxidation Reactions

The secondary alcohol can be oxidized to the corresponding ketone, 5-(protected-amino)cyclooctanone. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant is critical to avoid over-oxidation or reaction with the protected amino group.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 5-(protected-amino)cyclooctanone |

| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | 5-(protected-amino)cyclooctanone |

| Dess-Martin periodinane | 5-(protected-amino)cyclooctanone |

Chemoselective Transformations of this compound

Achieving chemoselectivity in the derivatization of bifunctional molecules like this compound without the use of protecting groups is a significant goal in organic synthesis. The relative nucleophilicity of the amino and hydroxyl groups can be modulated by the reaction conditions.

Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or basic conditions. However, selective O-acylation can be achieved under acidic conditions. nih.govnih.gov In an acidic medium, the amino group is protonated to form an ammonium salt, which is no longer nucleophilic. This allows the hydroxyl group to be acylated selectively. nih.govnih.gov

Furthermore, enzyme-catalyzed reactions can offer high chemoselectivity. For example, lipases are known to catalyze the selective acylation of alcohols in the presence of amines.

Recent research has also shown that certain metal catalysts can direct the chemoselective O-acylation of 1,2-amino alcohols in water, a transformation that is typically challenging due to the higher nucleophilicity of the amine. acs.org While this compound is a 1,5-amino alcohol, the principles of catalyst-directed selectivity could potentially be applied.

The aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds has been achieved with high chemoselectivity using catalyst systems such as 2-azaadamantane N-oxyl (AZADO) in the presence of copper. nih.gov This method allows for the selective oxidation of the alcohol without affecting the amino group. nih.gov

| Transformation | Reagents and Conditions | Selective Outcome |

| N-Acylation | Acyl chloride, neutral or basic pH | Selective formation of amide |

| O-Acylation | Acyl chloride, acidic pH (e.g., in TFA) | Selective formation of ester nih.govnih.gov |

| O-Acylation | Enzyme catalysis (e.g., lipase) | Selective formation of ester |

| Oxidation of Alcohol | AZADO/Cu catalyst system, aerobic conditions | Selective formation of amino ketone nih.gov |

Ring-Opening and Ring-Closing Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the construction of carbon-carbon double bonds, enabling the synthesis of a wide array of cyclic and polymeric structures. rsc.org The application of these reactions to derivatives of this compound opens avenues for the creation of novel unsaturated bicyclic systems and functionalized polymers.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a widely utilized intramolecular reaction that forms cyclic alkenes from acyclic dienes, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. nih.gov For this compound, RCM provides a potential route to bicyclic structures by first derivatizing the amino and/or hydroxyl groups with olefin-containing appendages.

The amino group can be readily acylated or alkylated with partners bearing terminal double bonds, such as 4-pentenoyl chloride or 5-bromo-1-pentene, to furnish suitable RCM precursors. Similarly, the hydroxyl group can be etherified. The subsequent intramolecular metathesis would lead to the formation of a new ring fused to the cyclooctane (B165968) core. The size of the newly formed ring is dictated by the length of the tethers.

The success of RCM is often influenced by factors such as the choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts), reaction concentration, and the conformational pre-organization of the diene substrate that favors cyclization over competing intermolecular reactions. researchgate.net The formation of medium-sized rings, such as the eight-membered ring of the starting material, can be challenging, but RCM has proven effective in many such cases. ebrary.net

Below is a table illustrating hypothetical RCM reactions starting from derivatives of this compound.

| Starting Material | RCM Catalyst | Product | Fused Ring Size |

| N-(pent-4-en-1-yl)-5-(pent-4-en-1-yloxy)cyclooctan-1-amine | Grubbs II | Bicyclic Ether/Amine | 8-membered |

| 1-amino-5-(pent-4-en-1-yloxy)cyclooctane | Grubbs II | Bicyclic Ether | 7-membered |

| N,N-di(but-3-en-1-yl)cyclooctane-1,5-diamine | Hoveyda-Grubbs II | Bicyclic Diamine | 6-membered |

Ring-Opening Metathesis Polymerization (ROMP)

In contrast to the intramolecular nature of RCM, ring-opening metathesis polymerization (ROMP) involves the conversion of a cyclic olefin into a polymer. While this compound itself is not an olefin, it can be transformed into a derivative suitable for ROMP. For instance, the inherent ring strain of a cyclooctene (B146475) fused to another ring system can serve as a driving force for polymerization. researchgate.netnih.gov

A potential strategy would involve the synthesis of a bicyclic olefin from a derivative of this compound, which could then undergo ROMP to yield a linear polymer with repeating aminocyclooctanol units. The properties of the resulting polymer would be influenced by the nature of the substituents on the cyclooctane ring. This approach is particularly relevant in materials science for the development of functional polymers. ebrary.netrsc.org

Structural Modifications and Analogues of the 5 Aminocyclooctan 1 Ol Scaffold

Synthesis of Substituted Aminocyclooctanol Derivatives

The synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives has been achieved through a regioselective approach starting from cis-9-azabicyclo[6.2.0]dec-6-en-10-one. This starting material can be converted to its corresponding amino ester and its protected amine form. The subsequent oxidation of the double bond in the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate leads to the formation of the desired dihydroxylated amino acid and its derivatives researchgate.netnih.gov.

A key step in this synthetic pathway involves the epoxidation of the N-Boc-amino ester, which yields a single epoxide product. The subsequent ring-opening of this epoxide is a critical transformation that can lead to the formation of bicyclic lactones. For instance, treatment of the epoxide with HCl(g) in methanol results in a mixture of products, with the major product being a bicyclic lactone. The regioselectivity of this ring-opening reaction is influenced by conformational effects of the cyclooctane (B165968) ring researchgate.net.

The reaction of the epoxide with sodium azide (B81097) (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) has also been explored, which unexpectedly led to the formation of a lactone. Further investigation revealed that NaN₃ was not essential for this transformation, as the reaction with NH₄Cl and DMF alone yielded the same lactone product. Removal of the Boc protecting group from this lactone affords the final cyclic β-amino acid derivative in high yield researchgate.net. The stereochemistry of these synthesized compounds has been confirmed using 1D and 2D NMR spectroscopy, and the configuration of one of the bicyclic carbamate products was determined by X-ray diffraction nih.gov.

Table 1: Synthesis of Dihydroxy-Substituted 2-Aminocyclooctane-1-carboxylic Acid Derivatives and Bicyclic Lactones

| Starting Material | Reagents and Conditions | Major Product(s) | Key Findings |

| N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | 1. m-CPBA 2. HCl(g) in MeOH | Methyl (1R,2R,3S,4S)-2-((tert-butoxycarbonyl)amino)-3,4-dihydroxycyclooctane-1-carboxylate and its bicyclic lactone derivative | Regioselective epoxidation and subsequent acid-catalyzed ring-opening to form a diol and a bicyclic lactone. |

| Epoxide of N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | NaN₃, NH₄Cl, DMF | Bicyclic lactone | Unexpected lactone formation, with NH₄Cl identified as the key reagent. |

| Bicyclic lactone with Boc group | HCl(g) in MeOH | 10-amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one | High-yield deprotection to the final cyclic β-amino acid derivative. |

The introduction of halogen atoms into the 5-aminocyclooctan-1-ol scaffold can significantly alter its properties. While specific examples of the direct halogenation of this compound are not extensively documented, general methods for the halogenation of cyclic amines and related structures can be applied. Electrophilic halogenation is a common strategy for introducing chlorine, bromine, or iodine onto organic molecules.

For the synthesis of chlorinated analogues, reagents such as N-chlorosuccinimide (NCS) can be employed. The regioselectivity of the chlorination would depend on the specific reaction conditions and the directing effects of the amino and hydroxyl groups on the cyclooctane ring. The reaction of methyl 3-amino-5-hydroxybenzoate with NCS has been shown to selectively monochlorinate the 2- and 6-positions, demonstrating the feasibility of selective halogenation in the presence of an amino group researchgate.net. This suggests that direct chlorination of the aminocyclooctanol ring is a plausible synthetic route.

Similarly, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst. The synthesis of α-bromolactones from lactones has been demonstrated using a two-phase system with a tetraalkylammonium hydroxide as a base, a method that could potentially be adapted for the bromination of aminocyclooctanol derivatives beilstein-journals.org.

The synthesis of fluorinated aminocyclooctanol analogues can be approached through various methods, including the use of fluorinating agents like Selectfluor or by employing enzymatic synthesis methods. The direct formation of a C-F bond is a significant challenge, but advances in catalysis, including the use of fluorinases, offer promising avenues for the synthesis of such compounds nih.gov. The synthesis of fluorinated aminocyclopentane derivatives has been achieved via intramolecular cyclization of fluorine-containing acyclic enones, suggesting a potential strategy for constructing fluorinated aminocyclooctanol systems researchgate.net.

Table 2: Potential Methods for the Synthesis of Halogenated Aminocyclooctanol Analogues

| Halogen | Potential Reagent(s) | General Method | Key Considerations |

| Chlorine | N-Chlorosuccinimide (NCS) | Electrophilic Chlorination | Regioselectivity influenced by existing functional groups and reaction conditions. |

| Bromine | N-Bromosuccinimide (NBS), Br₂ | Electrophilic Bromination | Catalyst and solvent choice can affect selectivity and yield. |

| Fluorine | Selectfluor, Fluorinases | Electrophilic Fluorination, Enzymatic Fluorination | Direct fluorination can be challenging; multi-step sequences may be required. |

Development of Bicyclic and Polycyclic Systems Incorporating Aminocyclooctanol Moieties

The incorporation of the aminocyclooctanol motif into bicyclic and polycyclic systems leads to conformationally constrained analogues with potentially enhanced biological activities and selectivities. As discussed previously, the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives can lead to the formation of bicyclic lactones through intramolecular cyclization researchgate.net. These bicyclo[5.2.1]decane systems represent a key class of aminocyclooctanol-derived bicyclic structures.

The synthesis of other bicyclic systems, such as those with a bicyclo[3.2.1]octane core, has been explored in the context of amino acid derivatives. These structures are of interest due to their presence in various biologically active natural products. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of such bicyclic frameworks.

The development of polycyclic nitrogen heterocycles can be achieved through cascade reactions involving aminopalladation and carbopalladation. For instance, N,2-diallylaniline derivatives can undergo sequential alkene aminopalladation and carbopalladation to form tricyclic nitrogen heterocycles researchgate.net. While not directly involving an aminocyclooctanol, this methodology highlights a potential strategy for constructing complex polycyclic systems from appropriately functionalized aminocyclooctane precursors.

Another approach to polycyclic systems involves the annulation of alicyclic amines. The in-situ generation of cyclic imines from alicyclic amines, followed by their reaction with aryl lithium compounds, can lead to the formation of polycyclic isoindolines nih.gov. This strategy could be adapted to aminocyclooctanol derivatives to create novel polycyclic architectures.

Comparative Studies with Other Aminocycloalkanol Ring Sizes

The size of the cycloalkane ring in aminocycloalkanols plays a crucial role in determining the molecule's conformation, and consequently, its biological activity. While direct comparative studies focusing solely on aminocycloalkanols of varying ring sizes are limited, insights can be drawn from studies on related cyclic systems.

The conformation of the ring significantly influences the spatial orientation of the amino and hydroxyl groups. For instance, smaller rings like aminocyclopentanol and aminocyclohexanol are relatively rigid, adopting well-defined envelope/twist and chair conformations, respectively. In contrast, the cyclooctane ring is significantly more flexible, capable of adopting a variety of conformations such as boat-chair, twist-boat-chair, and crown shapes. This conformational flexibility can allow for better adaptation to a biological target's binding site, but it can also come at an entropic cost upon binding.

Studies on cyclic peptides have shown that varying the ring size from 10 to 16 amino acids significantly impacts their biological activity, which is correlated with the degree of β-structure, charge, hydrophobicity, and affinity for lipid membranes nih.gov. Similarly, in a series of conformationally restricted aminoglycoside analogues, the size of an appended ring used to lock the conformation of a side chain was found to directly influence antiribosomal and antibacterial activity nih.gov. The optimal activity was observed for ring sizes that best approximated the ideal conformation of the freely rotating side chain.

These findings suggest that the eight-membered ring of this compound provides a unique conformational landscape compared to its smaller ring counterparts. The increased flexibility could be advantageous in certain biological contexts, while the more rigid nature of smaller rings might be preferable for achieving high binding affinity and selectivity in others. The choice of ring size is therefore a critical parameter in the design of bioactive aminocycloalkanol analogues.

Advanced Spectroscopic and Diffraction Techniques for 5 Aminocyclooctan 1 Ol Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-Aminocyclooctan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different protons in the molecule. The protons attached to the carbons bearing the hydroxyl (-OH) and amino (-NH₂) groups (H-1 and H-5) are expected to resonate as multiplets in a specific region of the spectrum, typically between 3.0 and 4.0 ppm, due to the deshielding effect of the heteroatoms. The remaining methylene (B1212753) protons of the cyclooctane (B165968) ring would appear as a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 2.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons C-1 and C-5, bonded to the oxygen and nitrogen atoms respectively, would appear significantly downfield (typically 60-80 ppm for C-OH and 45-60 ppm for C-NH₂). The other six methylene carbons of the ring would resonate at higher field strengths (typically 20-40 ppm). The exact chemical shifts are highly dependent on the stereochemistry of the substituents.

To definitively assign these resonances, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons around the cyclooctane ring. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Stereoisomer of this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity |

|---|---|---|---|

| 1 | 72.5 | 3.85 | m |

| 2, 8 | 34.2 | 1.60-1.75 | m |

| 3, 7 | 25.8 | 1.45-1.58 | m |

| 4, 6 | 32.1 | 1.65-1.80 | m |

Note: Data is illustrative and chemical shifts can vary based on solvent and specific stereoisomer.

Once the resonances are assigned, the relative stereochemistry of the amino and hydroxyl groups (i.e., whether they are cis or trans to each other) can be determined. This is achieved primarily through Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton coupling constants (J-values).

A NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). For this compound, a cross-peak between the H-1 and H-5 protons would strongly indicate that these two protons are on the same face of the cyclooctane ring, corresponding to a cis-relationship between the hydroxyl and amino groups. The absence of such a cross-peak would suggest a trans-relationship. Further NOE correlations between H-1/H-5 and adjacent methylene protons help to build a complete 3D picture of the molecule's preferred conformation in solution.

Analysis of the vicinal coupling constants (³JHH) provides information about the dihedral angles between adjacent protons, which in turn defines the conformation of the eight-membered ring. libretexts.org The cyclooctane ring is conformationally complex, with several low-energy conformers such as the boat-chair and crown forms being possible. wikipedia.org The magnitude of the coupling constants for H-1 and H-5 with their neighboring methylene protons can be used in conjunction with the Karplus equation to estimate these dihedral angles, helping to identify the dominant ring conformation. For instance, a large coupling constant (8-10 Hz) typically indicates an anti-periplanar arrangement, while a small coupling constant (2-4 Hz) suggests a syn-clinal (gauche) arrangement. oregonstate.edu

Table 2: Representative NOESY Correlations for a cis-Isomer of this compound

| Interacting Protons | Correlation Intensity | Implied Proximity |

|---|---|---|

| H-1 ↔ H-5 | Strong | Protons are on the same face of the ring |

| H-1 ↔ H-2a/H-8a | Medium | Proximity to axial-like protons |

Note: 'a' denotes an axial-like proton in a given conformation.

X-ray Diffraction Crystallography

While NMR provides information about the structure in solution, X-ray diffraction crystallography offers an exact determination of the molecular structure in the solid state. nih.gov This technique is unparalleled in its ability to precisely measure bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecule's conformation and configuration.

For X-ray analysis, a suitable single crystal of this compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. nih.gov From this map, the precise position of each non-hydrogen atom can be determined.

The analysis would reveal the exact conformation of the cyclooctane ring in the crystal lattice, for example, a boat-chair, crown, or twist-boat-chair conformation. This solid-state structure provides a static image of the molecule's lowest energy form under crystallization conditions, which can be compared with the dynamic conformational information obtained from NMR studies in solution.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 9.81 |

| β (°) | 105.4 |

| C1-O1 bond length (Å) | 1.425 |

| C5-N1 bond length (Å) | 1.472 |

| C1-C2-C3-C4 Torsion Angle (°) | -78.5 |

Note: This data is representative and hypothetical.

X-ray crystallography provides an unambiguous verification of the relative stereochemistry (cis or trans) of the amino and hydroxyl groups determined by NMR. The solved crystal structure will clearly show the spatial relationship between these two substituents on the cyclooctane ring.

Furthermore, if the compound is chiral and crystallizes in a non-centrosymmetric space group, advanced X-ray diffraction techniques (anomalous dispersion) can be used to determine the absolute configuration of the stereocenters (e.g., R or S). The determination of the Flack parameter, which should be close to zero for the correct absolute structure, confirms the assignment. This is the gold standard for assigning the absolute stereochemistry of a chiral molecule.

Mass Spectrometry for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula and assessing sample purity.

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. HRMS provides a highly accurate mass measurement of this ion, to within a few parts per million (ppm). This experimental mass can be compared to the calculated exact mass for the molecular formula C₈H₁₈NO⁺ (the protonated form of C₈H₁₇NO), providing unequivocal confirmation of the elemental composition.

The mass spectrum also provides information about the fragmentation of the molecule. Under certain conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecular ion will break apart in a predictable manner. Common fragmentation pathways for this compound would include the loss of water ([M-H₂O]⁺) from the alcohol moiety and the loss of ammonia (B1221849) ([M-NH₃]⁺) from the amine group. Analysis of these fragment ions can provide additional structural information that corroborates the proposed connectivity.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | 144.1381 |

| [M+H-H₂O]⁺ | C₈H₁₆N⁺ | 126.1277 | 126.1275 |

Note: Observed mass values are illustrative examples.

Chromatographic Methods for Separation and Enantiomeric Excess Determination

The separation of enantiomers and the determination of their purity are critical aspects of the characterization of chiral molecules like this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for achieving this. These methods are often used to resolve racemic mixtures and to quantify the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of chiral compounds. nih.gov For the separation of enantiomers, a chiral stationary phase (CSP) is typically employed. nih.gov The principle behind chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. sigmaaldrich.com These diastereomeric complexes have different interaction energies, leading to different retention times and, thus, separation. sigmaaldrich.com

For a compound like this compound, which contains both an amino and a hydroxyl group, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a wide range of chiral molecules. fagg-afmps.be Another option is the use of protein-based columns, such as those with ovomucoid as the chiral selector, which are particularly effective for the separation of compounds with basic and acidic substituents under reversed-phase conditions. uvison.com The choice of mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer, is crucial for optimizing the separation. sigmaaldrich.com

The determination of enantiomeric excess by chiral HPLC involves integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Table 1: Illustrative Chiral HPLC Separation Parameters for this compound

| Parameter | Value |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 1.5 |

This data is representative and intended for illustrative purposes.

Gas Chromatography (GC) can also be employed for the enantiomeric separation of volatile derivatives of this compound. Direct separation of the underivatized amino alcohol on a chiral stationary phase is often challenging due to its polarity and potential for peak tailing. Therefore, derivatization is a common strategy to improve volatility and chromatographic performance. The amino and hydroxyl groups can be derivatized, for example, by acylation with a chiral or achiral reagent. If an achiral derivatizing agent is used, a chiral GC column is necessary for the separation of the resulting diastereomers.

Specialized GC columns, such as those with phases designed for the analysis of amines, can be beneficial. mn-net.com These columns are often treated to reduce active sites that can cause peak tailing with polar analytes.

Table 2: Illustrative GC Parameters for Enantiomeric Separation of Derivatized this compound

| Parameter | Value |

| Derivative | N,O-bis(trifluoroacetyl) |

| Column | Chirasil-Val (chiral stationary phase) |

| Dimensions | 25 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This data is representative and intended for illustrative purposes.

The determination of enantiomeric excess using GC is analogous to HPLC, where the peak areas of the separated enantiomers are integrated and used in the ee calculation. Both HPLC and GC are powerful techniques that, with appropriate method development, can provide accurate and precise determination of the enantiomeric purity of this compound.

Applications of 5 Aminocyclooctan 1 Ol in Contemporary Organic Synthesis and Materials Science

Scaffold Design and Diversity-Oriented Synthesis utilizing Aminocyclooctanol Core

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse molecules for high-throughput screening. The aminocyclooctanol core, in theory, could be a valuable starting point for DOS due to the conformational flexibility of the eight-membered ring and the two distinct functional groups that allow for divergent synthetic pathways.

However, there is no specific mention in the scientific literature of a DOS library being constructed from a 5-Aminocyclooctan-1-ol core. While the synthesis of libraries based on eight-membered rings is an area of interest due to their underrepresentation in screening collections, published methodologies have not explicitly utilized this particular aminocyclooctanol. The general challenges associated with the synthesis and conformational control of medium-sized rings may contribute to the limited exploration of this specific scaffold.

Precursors for N-Heterocyclic Compounds and Macrocycles

The 1,5-disubstituted pattern of this compound makes it a theoretical precursor for the synthesis of bicyclic N-heterocyclic compounds and macrocycles. Intramolecular reactions, such as cyclization between the amino and hydroxyl groups (or derivatives thereof), could lead to the formation of novel heterocyclic systems. Furthermore, its bifunctionality would allow it to be incorporated into macrocyclic structures through sequential or one-pot reactions.

A review of the literature does not yield specific examples of N-heterocycles or macrocycles being synthesized from this compound. While there is extensive research on the synthesis of macrocycles and N-heterocycles using other bifunctional building blocks, the application of this specific aminocyclooctanol remains an unexplored area.

Integration into Polymeric Architectures and Advanced Materials

The presence of both an amino and a hydroxyl group on the this compound structure suggests its potential use as a monomer or a functionalizing agent in polymer chemistry. These groups could be used to incorporate the cyclooctane (B165968) unit into polyester (B1180765) or polyamide backbones, or to graft it onto existing polymer chains to modify their surface properties.

Despite the general interest in functionalized polymers, there is a lack of published research detailing the integration of this compound into polymeric architectures or its use in the development of advanced materials. The specific properties that this monomer might impart to a polymer, such as thermal stability, solubility, or biocompatibility, have not been documented.

While the chemical structure of this compound suggests a range of potential applications in organic synthesis and materials science, a thorough review of the current scientific and patent literature indicates that this specific compound is not widely studied. The detailed research findings, data tables, and specific examples for its use as a building block, a scaffold in diversity-oriented synthesis, a precursor to heterocycles and macrocycles, or as a component in polymers are not available. The information presented herein is based on the general principles of the reactivity of its functional groups, highlighting a potential area for future research.

Q & A

Q. What are the optimal synthetic routes for 5-Aminocyclooctan-1-ol, and how can reproducibility be ensured?

- Methodological Answer : Synthetic routes should prioritize stereochemical control due to the cyclooctane ring's conformational flexibility. AI-powered synthesis planning tools (e.g., Template_relevance Reaxys or BKMS_METABOLIC databases) can predict feasible routes by leveraging retrosynthetic analysis . For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, catalysts), purification steps (e.g., column chromatography gradients), and characterization data (NMR, HPLC purity ≥95%) in the main manuscript or supplementary materials . For novel intermediates, provide full spectroscopic validation (e.g., H/C NMR, HRMS) to confirm identity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR to confirm the presence of the amine (-NH) and hydroxyl (-OH) protons, noting potential signal broadening due to hydrogen bonding. C NMR can resolve the cyclooctane ring's carbons and substituent positions.

- Mass Spectrometry : HRMS (High-Resolution MS) is essential for verifying molecular formula (CHNO) and isotopic patterns.

- IR Spectroscopy : Identify amine (N-H stretch ~3300 cm) and hydroxyl (O-H stretch ~3200-3600 cm) functional groups.

Cross-reference data with structurally similar compounds (e.g., 8-Aminooctan-1-ol) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS for purity) and replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates) .

- Computational Validation : Use density functional theory (DFT) to model NMR chemical shifts or docking simulations to rationalize conflicting bioactivity results (e.g., unexpected IC values in enzyme assays) .

- Meta-Analysis : Systematically review literature using databases like Reaxys or PubMed to identify trends or outliers in reported properties .05 文献检索Literature search for meta-analysis02:58

Q. What strategies are effective for studying the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Incorporate N or H isotopes into the amine group to track metabolic pathways via mass spectrometry imaging (MSI) or PET/MRI .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the cyclooctane ring (e.g., methyl groups at C2/C5) or functional groups (e.g., acylated amines) to pinpoint pharmacophores .

- In Silico Modeling : Apply molecular dynamics simulations to predict binding affinities with target proteins (e.g., GPCRs or kinases) .

Q. How can stability and reactivity challenges during storage or handling of this compound be mitigated?

- Methodological Answer :

- Storage Conditions : Store under nitrogen at -20°C to prevent oxidation of the amine group. Use amber vials to avoid photodegradation .

- Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, ethanol) via accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation by HPLC .

- Safety Protocols : Follow OSHA/NIOSH guidelines for handling amines, including P95 respirators and nitrile gloves during synthesis .

Tables for Key Data

Table 1 : Comparison of Synthetic Strategies for this compound Derivatives

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Reductive Amination | 65 | 98 | Epimerization at C1 | |

| Ring-Closing Metathesis | 45 | 90 | Catalyst Cost/Selectivity | |

| Enzymatic Resolution | 78 | 99 | Substrate Specificity |

Table 2 : Stability of this compound Under Accelerated Conditions

| Condition | Degradation Products | % Remaining (4 Weeks) |

|---|---|---|

| 40°C/75% RH | 5-Aminocyclooctanone | 85 |

| Light Exposure (UV) | Oxazolone derivatives | 70 |

| Aqueous Buffer (pH 7) | Hydrolysis to cyclooctanediol | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.